molecular formula C9H11NO B13952537 2-(2-Aminoethyl)benzaldehyde CAS No. 343865-17-8

2-(2-Aminoethyl)benzaldehyde

Cat. No.: B13952537
CAS No.: 343865-17-8
M. Wt: 149.19 g/mol
InChI Key: VZOJCPQBOMEFRY-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)benzaldehyde is an organic compound with the molecular formula C9H11NO It is a benzaldehyde derivative where the aldehyde group is substituted with an aminoethyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Aminoethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction typically proceeds under mild conditions, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2-nitrobenzaldehyde in the presence of ethylenediamine, followed by purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Aldehydes, ketones, and other electrophiles

Major Products Formed

    Oxidation: 2-(2-Aminoethyl)benzoic acid

    Reduction: 2-(2-Aminoethyl)benzyl alcohol

    Substitution: Schiff bases and other substituted derivatives

Scientific Research Applications

2-(2-Aminoethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of advanced materials, including polymers and resins with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the amino group can form hydrogen bonds with active sites of enzymes, affecting their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to modifications in protein function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-(2-Aminoethyl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    2-(2-Aminoethyl)benzamide: Similar structure but with an amide group instead of an aldehyde group.

Uniqueness

2-(2-Aminoethyl)benzaldehyde is unique due to the presence of both an amino group and an aldehyde group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form Schiff bases and other derivatives further enhances its utility in various applications.

Properties

IUPAC Name

2-(2-aminoethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOJCPQBOMEFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507536
Record name 2-(2-Aminoethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343865-17-8
Record name 2-(2-Aminoethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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